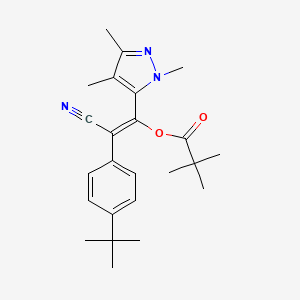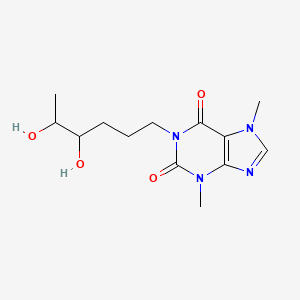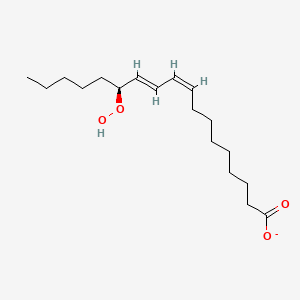
13(S)-Hpode(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13(S)-HPODE(1-) is conjugate base of 13(S)-HPODE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 13(S)-HPODE. It is an enantiomer of a 13(R)-HPODE(1-).
科学的研究の応用
Impact on Rice Protein Structure and Functional Properties
13-Hydroperoxyoctadecadienoic acid (13-HPODE) has been studied for its effects on the structural characteristics and functional properties of rice protein. When rice protein is incubated with 13-HPODE, it results in protein carbonylation and the loss of protein sulfhydryl groups. This modification leads to a decrease in α-helix, β-turn, and random coil structures while increasing β-sheet content and amino acid side chains, affecting the protein's solubility, water holding capacity, foaming capacity, and foam stability negatively. However, 13-HPODE could enhance the oil holding capacity of rice protein at concentrations below 0.1 mmol/L, improving the emulsifying activity index and emulsifying stability index due to increased surface hydrophobicity and flexibility of the rice protein (Xiao‐Juan Wu, Fang Li, & Wei Wu, 2020).
Lipid Hydroperoxide Analysis
The analysis of linoleic and arachidonic acid hydroperoxides, including HPODEs, through tandem mass spectrometry (MS/MS) in the presence of sodium ions, has been a significant area of research. This method allows for the identification of the hydroperoxy group position in various lipid hydroperoxides, which is crucial for understanding the processes that initiate lipid peroxidation. These insights are essential for elucidating the involvement and mechanism of lipid peroxidation in food deterioration and pathophysiological processes (Junya Ito et al., 2015).
Role in Protein Modification in Cancer Cells
13-HPODE also plays a role in the modification of proteins in cancer cells, as seen in studies involving MCF7 breast cancer cells. The hydroperoxide of linoleic acid (13-HPODE) degrades into compounds that modify proteins, potentially indicating oxidative stress. Identifying proteins modified by DODE, a degradation product of 13-HPODE, in MCF7 cells, could provide insights into the oxidative stress mechanisms in cancer cells (Peter G. Slade et al., 2010).
Implications in Inflammation and Disease
13-HPODE has been implicated in mediating inflammatory responses and contributing to the pathology of various diseases. For instance, it has been shown to alter gene expression profiles in intestinal epithelial cells, potentially impacting cellular processes related to mitochondrial dysfunction and disease development. Understanding the mechanisms by which 13-HPODE alters cellular processes offers insights into potential therapeutic strategies for treating pathologies associated with lipid peroxides (Nisreen Faizo et al., 2021).
特性
製品名 |
13(S)-Hpode(1-) |
|---|---|
分子式 |
C18H31O4- |
分子量 |
311.4 g/mol |
IUPAC名 |
(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/p-1/b9-7-,15-12+/t17-/m0/s1 |
InChIキー |
JDSRHVWSAMTSSN-IRQZEAMPSA-M |
異性体SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)[O-])OO |
正規SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)[O-])OO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




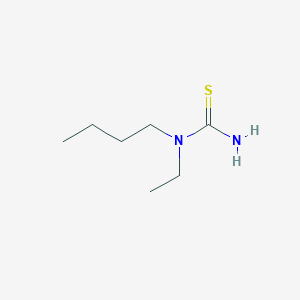
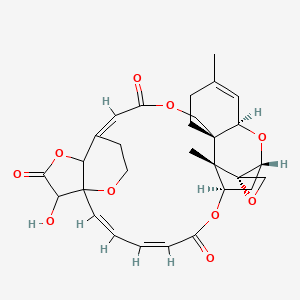
![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)
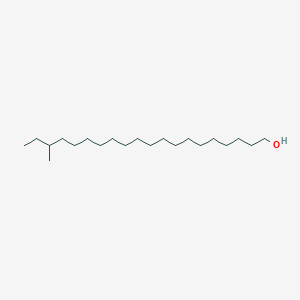
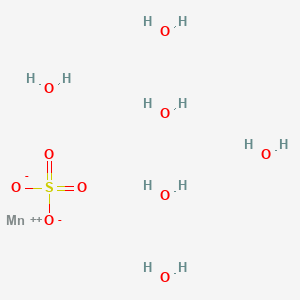
![Pyrido[1,2-c]pyrimidine](/img/structure/B1258497.png)




